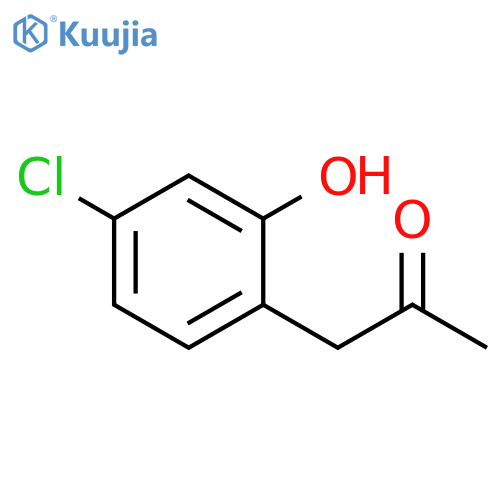Cas no 1017082-73-3 (1-(4-chloro-2-hydroxyphenyl)propan-2-one)

1017082-73-3 structure
商品名:1-(4-chloro-2-hydroxyphenyl)propan-2-one
1-(4-chloro-2-hydroxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-2-hydroxyphenyl)propan-2-one
- 2-Propanone, 1-(4-chloro-2-hydroxyphenyl)-
-
- インチ: 1S/C9H9ClO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3
- InChIKey: NWTVVRAFJYTZQL-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Cl)C=C1O)C(=O)C
じっけんとくせい
- 密度みつど: 1.262±0.06 g/cm3(Predicted)
- ふってん: 289.0±25.0 °C(Predicted)
- 酸性度係数(pKa): 8.78±0.35(Predicted)
1-(4-chloro-2-hydroxyphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985272-0.25g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 0.25g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-1985272-1g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 1g |
$928.0 | 2023-09-16 | ||
| Enamine | EN300-1985272-5g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 5g |
$2692.0 | 2023-09-16 | ||
| Enamine | EN300-1985272-0.05g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 0.05g |
$780.0 | 2023-09-16 | ||
| Enamine | EN300-1985272-1.0g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 1g |
$928.0 | 2023-06-02 | ||
| Enamine | EN300-1985272-0.1g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 0.1g |
$817.0 | 2023-09-16 | ||
| Enamine | EN300-1985272-5.0g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 5g |
$2692.0 | 2023-06-02 | ||
| Enamine | EN300-1985272-10.0g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 10g |
$3992.0 | 2023-06-02 | ||
| Enamine | EN300-1985272-10g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 10g |
$3992.0 | 2023-09-16 | ||
| Enamine | EN300-1985272-0.5g |
1-(4-chloro-2-hydroxyphenyl)propan-2-one |
1017082-73-3 | 0.5g |
$891.0 | 2023-09-16 |
1-(4-chloro-2-hydroxyphenyl)propan-2-one 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
1017082-73-3 (1-(4-chloro-2-hydroxyphenyl)propan-2-one) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2230780-65-9(IL-17A antagonist 3)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
